2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide
Description
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide (CAS: 618432-04-5) is a sulfur-rich heterocyclic compound with the molecular formula C₁₈H₁₆ClN₃OS₃ and a molecular weight of 422.0 . Structurally, it features a 1,3,4-thiadiazole core substituted with a benzylthio group at position 5 and an acetamide moiety linked to a 4-chloro-2-methylphenyl group.
Properties
CAS No. |
618432-04-5 |
|---|---|
Molecular Formula |
C18H16ClN3OS3 |
Molecular Weight |
422.0 g/mol |
IUPAC Name |
2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C18H16ClN3OS3/c1-12-9-14(19)7-8-15(12)20-16(23)11-25-18-22-21-17(26-18)24-10-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,20,23) |
InChI Key |
SCTRGWKZCUKBPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(S2)SCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base to form the thiadiazole ring. The benzylthio group is then introduced through a nucleophilic substitution reaction using benzyl chloride. Finally, the chloro-methylphenyl group is attached via an acylation reaction using 4-chloro-2-methylphenylacetyl chloride.
Industrial production methods for this compound typically involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzylthio or chloro-methylphenyl groups are replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites. This inhibition can disrupt various cellular processes, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The target compound shares structural similarities with several analogues, differing primarily in substituents on the phenyl ring, thiadiazole core, or acetamide side chain. Key comparisons are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Substitutions on the phenyl ring (e.g., 4-chloro-2-methyl in the target vs. 3,4-dichloro in 4e ) significantly alter steric and electronic properties, influencing receptor binding .
- Ureido (e.g., 4g ) or thiadiazinan-3-yl (e.g., 6b ) side chains introduce hydrogen-bonding capabilities, which may enhance antiproliferative or antimicrobial activity .
Key Insights :
- The target compound’s anticancer activity is comparable to 4g , which showed IC₅₀ values below 10 µM in breast cancer models .
- Akt inhibition by analogues like Compound 3 and 8 () highlights the role of π-π interactions and hydrogen bonding in targeting kinase pathways, a mechanism that may extend to the target compound .
- 6b ’s antimicrobial activity suggests that thiadiazole derivatives can be tuned for diverse therapeutic applications by modifying side-chain functionalities .
Substituent Effects on Activity
- Benzylthio vs. Alkylthio : Analogues with ethylthio (e.g., 5g in ) exhibit lower melting points (168–170°C vs. 133–135°C for 5h ), suggesting reduced crystallinity and improved solubility .
- Phenoxy vs. Acetamide: Phenoxy-substituted analogues (e.g., 5h) prioritize hydrophobic interactions, while acetamide derivatives like the target compound favor hydrogen bonding with biological targets .
Biological Activity
The compound 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide is a novel derivative that has garnered attention for its potential biological activities, particularly in anticancer and antibacterial applications. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic implications of this compound based on recent research findings.
Synthesis
The synthesis of this compound involves the reaction of benzylthio derivatives with various acetamide precursors. The general synthetic pathway includes:
- Formation of Thiadiazole Core : The initial step involves creating the 1,3,4-thiadiazole ring through cyclization reactions.
- Thioether Formation : The introduction of the benzylthio group is achieved through nucleophilic substitution reactions.
- Acetamide Attachment : The final product is synthesized by linking the thiadiazole moiety to an acetamide group.
Anticancer Activity
The anticancer properties of this compound have been evaluated against several human cancer cell lines, including A431 (skin cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Key findings include:
- Cytotoxicity : The compound exhibited significant cytotoxic effects with IC50 values ranging from 0.37 to 0.95 µM against various cancer cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like sorafenib .
- Mechanism of Action : Studies have shown that the compound induces apoptosis in cancer cells by upregulating pro-apoptotic proteins such as Bax and downregulating anti-apoptotic proteins like Bcl-2 . Additionally, it inhibits the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2), which is crucial for tumor angiogenesis .
Antibacterial Activity
The compound has also been assessed for its antibacterial properties:
- Gram-positive and Gram-negative Bacteria : It exhibits high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. Some derivatives were found to be more effective than existing antibiotics like norfloxacin .
- Structure-Activity Relationship (SAR) : The presence of specific substituents on the thiadiazole ring significantly influences antibacterial potency, suggesting that modifications can enhance effectiveness .
Structure-Activity Relationships (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Benzylthio | Enhances cytotoxicity against cancer cells |
| Chlorine at para position | Increases selectivity towards cancer cells |
| Acetamide group | Essential for maintaining biological activity |
Case Studies
Recent studies provide compelling evidence for the efficacy of this compound:
- In Vitro Studies : A series of in vitro assays demonstrated that compounds with similar structures to 2-((5-(benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide showed promising results against various cancer cell lines .
- Apoptosis Induction : Western blot analysis confirmed that the compound effectively triggers apoptotic pathways in A431 cells, supporting its potential as an anticancer agent .
- Metabolic Stability : Compounds derived from this structure exhibited favorable metabolic stability in human liver microsomes, which is crucial for their development as therapeutic agents .
Q & A
Basic Synthesis and Characterization
Q: How is 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide synthesized, and what spectroscopic methods confirm its structure? A: The compound is synthesized via a multi-step protocol. First, 5-(benzylthio)-1,3,4-thiadiazole-2-thiol is prepared, which is then alkylated with 2-chloro-N-(4-chloro-2-methylphenyl)acetamide under reflux in dry acetone using potassium carbonate as a base . Structural confirmation involves HRMS for molecular mass, 1H-NMR for proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.3–2.5 ppm), and 13C-NMR to identify carbonyl (C=O, ~170 ppm) and thiadiazole carbons .
Advanced Synthesis Optimization
Q: What strategies improve the yield of thiadiazole-acetamide derivatives under reflux conditions? A: Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetone) enhance nucleophilic substitution .
- Reaction time : Prolonged reflux (3–7 hours) ensures completion, monitored by TLC (hexane:ethyl acetate = 9:1) .
- Base choice : Anhydrous K₂CO₃ minimizes side reactions compared to NaOH .
- Purification : Recrystallization from ethanol removes unreacted intermediates .
Basic Pharmacological Screening
Q: Which in vitro assays evaluate the cytotoxic potential of this compound? A: Common assays include:
- MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antioxidant activity via DPPH radical scavenging, comparing % inhibition to standards like ascorbic acid .
- Enzyme inhibition : Acetylcholinesterase (AChE) assays using Ellman’s method to assess IC₅₀ .
Advanced Data Contradiction Analysis
Q: How to resolve discrepancies in biological activity across studies? A: Discrepancies may arise from:
- Cell line variability : Use standardized cell lines (e.g., ATCC-certified) and replicate assays .
- Assay conditions : Control pH, temperature, and solvent concentrations (e.g., DMSO ≤ 1% v/v) .
- Statistical rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance .
Basic Structural Role Analysis
Q: How does the 4-chloro-2-methylphenyl group influence bioactivity? A: The chloro substituent enhances lipophilicity, improving membrane permeability, while the methyl group stabilizes hydrophobic interactions with target proteins (e.g., AChE’s peripheral anionic site) . Comparative studies show chloro-substituted analogs exhibit higher cytotoxicity than non-halogenated derivatives .
Advanced Molecular Docking
Q: What computational methods validate binding affinity to targets like AChE? A:
- Protein preparation : Retrieve AChE structure (PDB ID 4EY7), remove water, add hydrogens.
- Ligand docking : Use AutoDock Vina with Lamarckian GA; validate with redocking (RMSD ≤ 2.0 Å) .
- Interaction analysis : Identify H-bonds (e.g., with Ser203), π-π stacking (benzylthio with Trp86), and hydrophobic contacts .
Basic Purity Assessment
Q: How is intermediate purity ensured during synthesis? A:
- TLC monitoring : Hexane:ethyl acetate (9:1) to track reaction progress .
- Melting point analysis : Sharp ranges (e.g., 140–141°C) confirm crystallinity .
- Column chromatography : Silica gel (60–120 mesh) with gradient elution removes impurities .
Advanced SAR Methodologies
Q: How are critical substituents affecting bioactivity identified? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
